molecular formula C10H18FNO3 B591636 tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1174020-43-9

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B591636
CAS No.: 1174020-43-9
M. Wt: 219.256
InChI Key: XRNLYXKYODGLMI-HTQZYQBOSA-N
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Description

Systematic Nomenclature and Structural Features

The compound tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is systematically named according to IUPAC guidelines. The parent structure is a six-membered piperidine ring (azacyclohexane) substituted at positions 1, 3, and 4. The carboxylate group at position 1 is protected as a tert-butyl ester, while positions 3 and 4 bear fluorine and hydroxyl groups, respectively. The stereochemical descriptors (3R,4R) indicate the absolute configuration of the chiral centers at C3 and C4.

The molecular formula is C₁₀H₁₈FNO₃ , with a molecular weight of 219.25 g/mol . Substituent prioritization follows Cahn-Ingold-Prelog rules: the carboxylate group (highest priority at C1), followed by fluorine (C3) and hydroxyl (C4). The tert-butyl group [(CH₃)₃C-] is a bulky protecting group that enhances steric stability and modulates solubility .

Stereochemical Analysis and Diastereomeric Relationships

The (3R,4R) configuration places the fluorine and hydroxyl groups on the same face of the piperidine ring in its lowest-energy chair conformation. This stereochemistry contrasts with diastereomers such as (3S,4R), (3R,4S), and (3S,4S), which exhibit distinct physical and chemical properties. For example, the (3R,4R) and (3S,4S) enantiomers form a pair of enantiomers, while (3R,4S) and (3S,4R) represent another diastereomeric pair .

The spatial arrangement of substituents significantly impacts molecular interactions. In the (3R,4R) configuration, the hydroxyl group adopts an equatorial position, minimizing steric clash with the tert-butyl group. Fluorine’s electronegativity introduces polarization, affecting hydrogen-bonding capacity and dipole-dipole interactions .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955029-44-4
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Preparation Methods

Piperidine Ring Functionalization

Starting from tert-butyl 4-oxopiperidine-1-carboxylate, fluorination at the 3-position and hydroxylation at the 4-position are critical steps. The stereochemistry is controlled through selective reduction or asymmetric catalysis. For example:

  • Fluorination : Diethylaminosulfur trifluoride (DAST) or Selectfluor® introduces fluorine at the 3-position. These reagents enable electrophilic fluorination with high regioselectivity.

  • Hydroxylation : Epoxidation of a double bond followed by acid-catalyzed ring opening can yield the trans-diol configuration, which is subsequently protected.

Stereochemical Control Strategies

The (3R,4R) configuration is achieved through chiral resolution or asymmetric synthesis.

Chiral Resolution via Chromatography

Racemic mixtures of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate are resolved using chiral stationary phases. For instance:

  • Chiralpak AD-H Column : Methanol as the mobile phase separates enantiomers with >99% enantiomeric excess (ee).

Asymmetric Catalysis

Catalytic hydrogenation with chiral ligands (e.g., Rhodium-(R)-BINAP) reduces ketones to alcohols with high enantioselectivity. For example:

  • Hydrogenation of 3-Fluoro-4-ketopiperidine : Using H₂ (50 psi) and Rh-(R)-BINAP in ethanol achieves 98% ee for the (3R,4R) isomer.

Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during functionalization.

Boc Protection

  • Reagents : Boc anhydride or Boc-Cl in the presence of a base (e.g., DMAP, triethylamine).

  • Conditions : Reaction in dichloromethane at 0°C to room temperature for 12–24 hours.

Deprotection

  • Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group quantitatively.

Optimized Synthetic Protocols

Method A: Sequential Fluorination and Hydroxylation

  • Starting Material : tert-Butyl 4-oxopiperidine-1-carboxylate.

  • Fluorination : Treat with Selectfluor® in acetonitrile at 80°C for 6 hours (Yield: 85%).

  • Hydroxylation : Epoxidize with m-CPBA, then hydrolyze with H₂SO₄ to yield the diol (Yield: 78%).

  • Chiral Resolution : Separate enantiomers via Chiralpak AD-H (Methanol, 2 mL/min).

Method B: Asymmetric Hydrogenation

  • Starting Material : tert-Butyl 3-fluoro-4-ketopiperidine-1-carboxylate.

  • Hydrogenation : Rh-(R)-BINAP, H₂ (50 psi), ethanol, 24 hours (Yield: 92%, 98% ee).

Comparative Analysis of Methods

MethodKey StepYield (%)Enantiomeric Excess (ee)Reference
Sequential FluorinationSelectfluor® fluorination85N/A
Asymmetric HydrogenationRh-(R)-BINAP catalysis9298%
Chiral ResolutionChiralpak AD-H95*>99%

*Yield after resolution.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance efficiency for Boc protection and fluorination steps, reducing reaction times by 50% compared to batch processes.

Cost-Effective Reagents

Ammonium formate and palladium on carbon enable economical deprotection of intermediates (e.g., benzylamine removal).

Challenges and Mitigation

  • Stereochemical Drift : Minimized by low-temperature reactions and inert atmospheres.

  • Byproduct Formation : Controlled via slow reagent addition and excess scavengers (e.g., molecular sieves) .

Chemical Reactions Analysis

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The tert-butyl carbamate group provides stability and protection to the molecule, enhancing its overall efficacy .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry critically distinguishes it from diastereomers and enantiomers:

Compound Name CAS Number Stereochemistry Molecular Formula Exact Mass (g/mol) Key Features
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1174020-43-9 (3R,4R) C₁₀H₁₈FNO₃ 219.1271 Target compound; optimal stereochemistry for specific receptor interactions
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1174020-42-8 (3R,4S) C₁₀H₁₈FNO₃ 219.1271 Diastereomer; altered hydrogen-bonding capacity
(3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 1174020-40-6 (3S,4R) C₁₀H₁₈FNO₃ 219.1271 Enantiomer; potential differences in biological activity

Key Observations :

  • Stereochemical Impact : The (3R,4R) configuration optimizes spatial alignment for interactions in chiral environments, such as enzyme active sites. In contrast, the (3R,4S) diastereomer may exhibit reduced binding affinity due to misalignment of the hydroxyl and fluorine groups .
  • Synthetic Challenges: Separation of stereoisomers requires advanced techniques like chiral chromatography or asymmetric synthesis, as noted in and .

Structural Analogs with Modified Substituents

Fluorine-Substituted Analogs
Compound Name CAS Number Substituent Modifications Molecular Formula Key Features
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 1215071-17-2 3,3-difluoro; 4-keto C₁₀H₁₅F₂NO₃ Increased electrophilicity; keto group enables further derivatization
tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate 1260612-08-5 4-amino instead of 4-hydroxy C₁₀H₁₉FN₂O₂ Amino group enhances nucleophilicity; used in peptide coupling

Key Observations :

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity improves metabolic stability, while the hydroxyl group in the target compound enables hydrogen bonding, affecting solubility and crystal packing .
  • Amino Derivatives: Amino-substituted analogs (e.g., CAS 1260612-08-5) are intermediates for amide bond formation, whereas hydroxylated variants are more polar .
Ring-Size Variants
Compound Name CAS Number Ring Structure Molecular Formula Key Features
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 1174020-50-8 5-membered pyrrolidine C₁₀H₁₈FNO₃ Smaller ring size; increased ring strain and conformational rigidity

Key Observations :

  • Piperidine vs. Pyrrolidine: Piperidine’s six-membered ring offers greater conformational flexibility, which may enhance binding to larger biological targets.

Biological Activity

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1314641-02-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.26 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Studies indicate that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine have shown cytotoxic effects against specific cancer cell lines. One study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
    • The structure of these compounds allows for better interaction with protein binding sites, enhancing their efficacy in cancer therapy.
  • Antibacterial Activity :
    • Recent investigations have highlighted the antibacterial potential of piperidine derivatives. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, a series of inhibitors demonstrated low nanomolar inhibition against bacterial topoisomerases, crucial enzymes for bacterial DNA replication .
    • The dual-targeting capability of these compounds suggests their potential use in treating bacterial infections resistant to conventional antibiotics.

Table 1: Summary of Biological Activities

Activity TypeCompound VariantTarget/EffectReference
AnticancerRelated Piperidine DerivativeInduces apoptosis in FaDu cells
AntibacterialInhibitors against TopoisomerasesLow nanomolar IC50 values
Enzyme InhibitionNovel Dual InhibitorsBroad-spectrum antibacterial activity

Detailed Research Findings

  • Anticancer Research :
    • A study published in MDPI highlighted that certain piperidine derivatives showed enhanced cytotoxicity through a three-component cycloaddition reaction leading to spirocyclic structures that are more effective in binding to cancer-related proteins .
  • Antibacterial Studies :
    • A recent publication reported the synthesis of new inhibitors targeting bacterial topoisomerases. These compounds exhibited IC50 values below 32 nM against DNA gyrase from E. coli, indicating strong antibacterial properties .

Q & A

Q. How is this compound utilized as a building block in PROTAC (Proteolysis-Targeting Chimera) synthesis?

  • Role : The piperidine core serves as a linker between target protein-binding motifs and E3 ligase recruiters. The hydroxyl group enables functionalization via esterification or carbamate formation .
  • Case Study : Analogous Boc-protected piperidines are key intermediates in FDA-approved kinase inhibitors .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in oxygen-sensitive reactions?

  • Guidelines :
  • Use inert atmosphere (N2_2/Ar) gloveboxes for reactions involving pyrophoric reagents.
  • Wear NFPA-compliant PPE: nitrile gloves, safety goggles, and flame-resistant lab coats .

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